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Compound of Interest

Compound Name: 4-Hydroxyacetophenone oxime

Cat. No.: B195520 Get Quote

For researchers, scientists, and drug development professionals, a comprehensive

understanding of the spectroscopic characteristics of key chemical entities is paramount for

identification, purity assessment, and structural elucidation. This technical guide provides an in-

depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for 4-Hydroxyacetophenone oxime, a compound of interest in

various chemical and pharmaceutical research domains.

Introduction
4-Hydroxyacetophenone oxime (C₈H₉NO₂) is a derivative of 4-hydroxyacetophenone and

holds significance as a synthetic intermediate and a subject of study in its own right.[1] Its

chemical structure, featuring a hydroxyl group, an aromatic ring, and an oxime functional

group, gives rise to a distinct spectroscopic fingerprint. This guide presents a compilation of its

spectral data and the methodologies for their acquisition, offering a valuable resource for

laboratory and research applications. The molecular weight of 4-Hydroxyacetophenone
oxime is 151.16 g/mol , with an exact mass of 151.063328530 Da.[2]

Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-Hydroxyacetophenone
oxime.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11.1 Singlet 1H N-OH

~9.6 Singlet 1H Ar-OH

~7.5 Doublet 2H Ar-H (ortho to C=N)

~6.8 Doublet 2H Ar-H (meta to C=N)

~2.2 Singlet 3H CH₃

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and

concentration. The data is interpreted from a publicly available spectrum.[3]

¹³C NMR (Carbon-13 NMR)

Detailed experimental ¹³C NMR data for 4-Hydroxyacetophenone oxime is not readily

available in the public domain. However, based on the structure and known chemical shifts for

similar compounds, the following are predicted assignments.

Chemical Shift (δ) ppm Assignment

~155-160 C-OH (Aromatic)

~150-155 C=N

~128-132 C-H (Aromatic, ortho to C=N)

~125-128 C (Aromatic, ipso to C=N)

~115-120 C-H (Aromatic, meta to C=N)

~10-15 CH₃

Infrared (IR) Spectroscopy
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The IR spectrum of 4-Hydroxyacetophenone oxime is characterized by the following key

absorption bands.

Wavenumber (cm⁻¹) Functional Group Assignment

~3200-3600 (broad) O-H stretch (phenolic and oxime)

~3000-3100 C-H stretch (aromatic)

~2850-3000 C-H stretch (aliphatic)

~1600-1650 C=N stretch (oxime)

~1500-1600 C=C stretch (aromatic ring)

~1200-1300 C-O stretch (phenol)

~930-960 N-O stretch (oxime)

Mass Spectrometry (MS)
m/z Assignment

151 [M]⁺ (Molecular Ion)

136 [M-CH₃]⁺

134 [M-OH]⁺

119 [M-CH₃-OH]⁺

93 [C₆H₅O]⁺

77 [C₆H₅]⁺

Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the

spectroscopic data presented above.

Synthesis of 4-Hydroxyacetophenone Oxime
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A common method for the synthesis of 4-Hydroxyacetophenone oxime involves the reaction

of 4-hydroxyacetophenone with hydroxylamine hydrochloride in the presence of a base.[4] The

product can then be purified by recrystallization.

NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at

a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as

deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), with

tetramethylsilane (TMS) added as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy
FT-IR spectra are generally recorded using a Fourier Transform Infrared spectrophotometer.

The solid sample can be prepared as a potassium bromide (KBr) pellet or analyzed directly

using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI)

source. The sample is introduced into the instrument, often via a direct insertion probe or after

separation by gas chromatography (GC-MS), and bombarded with electrons to induce

ionization and fragmentation.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of 4-Hydroxyacetophenone oxime.
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Workflow for Spectroscopic Analysis of 4-Hydroxyacetophenone Oxime
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Caption: A flowchart illustrating the synthesis, purification, and subsequent spectroscopic

analysis of 4-Hydroxyacetophenone oxime.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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